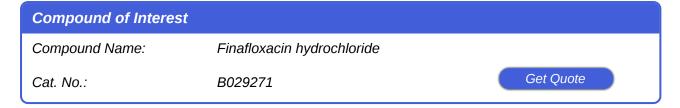


Finafloxacin hydrochloride mechanism of action on DNA gyrase

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A Technical Guide to the Mechanism of Action of Finafloxacin on Bacterial DNA Gyrase

Introduction

Finafloxacin is an advanced, pH-activated fluoroquinolone antibiotic engineered for enhanced efficacy in acidic environments, a common characteristic of infection sites.[1][2] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] This guide provides an in-depth technical overview of the mechanism by which finafloxacin targets and inhibits DNA gyrase, its primary target in Gram-negative bacteria.

The Essential Role of Bacterial DNA Gyrase

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into double-stranded DNA, a process fueled by ATP hydrolysis.[5] This function is vital for managing DNA topology during replication and transcription and for compacting the bacterial chromosome.[4][5] The enzyme is a heterotetramer, composed of two GyrA subunits and two GyrB subunits (A₂B₂).[6][7] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[3][4]



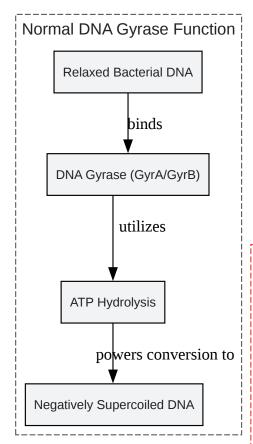
Core Mechanism of Finafloxacin Action on DNA Gyrase

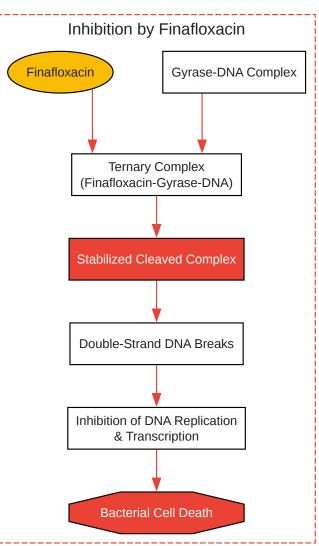
The antibacterial action of finafloxacin is a multi-step process that corrupts the normal function of DNA gyrase, leading to lethal DNA damage.

- Formation of a Ternary Complex: Finafloxacin does not bind to the DNA gyrase enzyme alone. Instead, it selectively binds to the transient complex formed between DNA gyrase and the bacterial DNA it is processing.[4] This creates a stable ternary Finafloxacin-Gyrase-DNA complex.
- Stabilization of the Cleaved Complex: During its catalytic cycle, DNA gyrase creates a
 temporary double-strand break in the DNA to allow another segment of DNA to pass through.
 Finafloxacin intercalates at this DNA-protein interface and stabilizes this "cleaved complex".
 [7][8] This action effectively traps the enzyme in a state where the DNA is broken, preventing the GyrA subunit from resealing the break.
- Induction of Double-Strand Breaks: The accumulation of these stabilized cleaved complexes along the bacterial chromosome results in the formation of permanent, double-strand DNA breaks.[7]
- Inhibition of DNA Synthesis and Cell Death: These DNA breaks block the progression of replication forks and transcription machinery, leading to a rapid cessation of DNA and RNA synthesis, ultimately triggering pathways that result in bacterial cell death.[7]

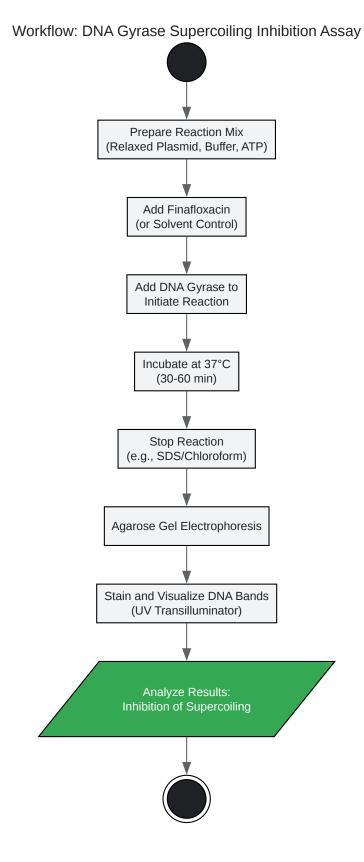


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